molecular formula C19H18N4O B2996068 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one CAS No. 881942-83-2

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one

Cat. No.: B2996068
CAS No.: 881942-83-2
M. Wt: 318.38
InChI Key: QHYBHGAQYQUVHT-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methylbenzyl)-1H-pyrrol-3(2H)-one: is a complex organic compound featuring multiple functional groups, including an amino group, a benzimidazole moiety, and a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolone ring can be formed through cyclization reactions involving amino-substituted intermediates.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents are iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various substituents on the benzyl ring.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have antimicrobial or anticancer properties.

  • Industry: : It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to biological responses. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other benzimidazole derivatives and pyrrolone-containing molecules

List of Similar Compounds

  • 1H-benzo[d]imidazole derivatives

  • Pyrrolone derivatives

  • Amino-substituted benzimidazoles

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-[(4-methylphenyl)methyl]-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-12-6-8-13(9-7-12)10-23-11-16(24)17(18(23)20)19-21-14-4-2-3-5-15(14)22-19/h2-9,20,24H,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCBHAGDIXGVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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